molecular formula C17H20N4O6S2 B2697864 (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(morpholinosulfonyl)benzoate CAS No. 877648-83-4

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(morpholinosulfonyl)benzoate

Cat. No.: B2697864
CAS No.: 877648-83-4
M. Wt: 440.49
InChI Key: CVWLYOSFDSMJKK-UHFFFAOYSA-N
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Description

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(morpholinosulfonyl)benzoate is a synthetic organic compound. Its complex molecular structure incorporates functional groups that confer significant chemical reactivity, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically begins with the preparation of individual moieties, which are then linked via condensation reactions. Starting materials might include 4-(morpholinosulfonyl)benzoic acid and 6-methyl-3-(methylthio)-1,2,4-triazine-5-one, with reaction conditions tailored to facilitate esterification and other condensation reactions.

  • Esterification: : The carboxylic acid group on 4-(morpholinosulfonyl)benzoic acid reacts with the hydroxyl group of an alcohol intermediate in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

  • Condensation: : The triazine moiety is coupled with the benzoate through a nucleophilic substitution, facilitated by base catalysts like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial synthesis mirrors laboratory techniques but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the sulfur or nitrogen atoms under controlled conditions, potentially transforming into sulfoxide or nitroso derivatives.

  • Reduction: : Selective reduction at the carbonyl groups can yield alcohol derivatives.

  • Substitution: : Halogenation reactions might replace hydrogen atoms on the benzene ring or triazine ring with halides, altering the compound's properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Halogenating Agents: : Chlorine (Cl2), bromine (Br2), iodine (I2).

Major Products

  • Oxidation: : Oxidized sulfoxide derivatives.

  • Reduction: : Alcohols from carbonyl reductions.

  • Substitution: : Halogenated benzene or triazine derivatives.

Scientific Research Applications

The compound finds applications across diverse research domains:

  • Chemistry: : As a building block in organic synthesis, it aids in constructing more complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Explored for its therapeutic potential, possibly functioning as a drug precursor.

  • Industry: : Used in material science for developing novel polymers and as a reagent in chemical processes.

Mechanism of Action

Its effects are mediated by interactions with specific molecular targets, such as enzymes or receptors, via binding to active sites or altering protein function. The morpholine and triazine groups are often critical in these interactions, modifying biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Benzothiazole Derivatives: : Share similar benzene ring structures and sulfur-containing moieties.

  • Morpholine Substituted Compounds: : Exhibit similar pharmacological activities due to the morpholine ring.

  • Triazine Derivatives: : Used in agriculture (e.g., herbicides), showcasing similar nitrogen-containing heterocycles.

Uniqueness

That’s a quick tour through the world of this fascinating compound. Chemistry can be quite the adventure, don't you think?

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6S2/c1-12-15(22)21(17(28-2)19-18-12)11-27-16(23)13-3-5-14(6-4-13)29(24,25)20-7-9-26-10-8-20/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWLYOSFDSMJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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